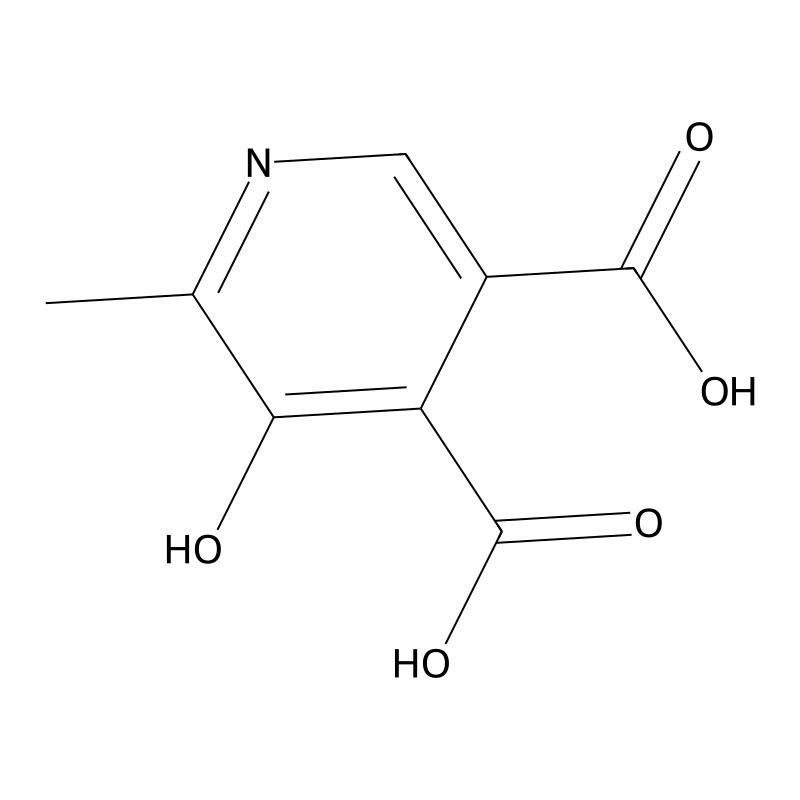

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor to Vitamin B6 Synthesis:

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (also known as 5-hydroxy-6-methylpyridine-3,4-dicarboxylate) serves as a crucial intermediate in the synthesis of vitamin B6 (pyridoxine) []. Studies have explored various methods for its reduction to pyridoxine, with silane-based reagents demonstrating promising results []. These findings contribute to the development of alternative pathways for vitamin B6 production, potentially leading to improved efficiency and cost-effectiveness.

Investigation of Tautomerization:

The compound exhibits a phenomenon called tautomerization, where it exists in two different forms that are rapidly interconverting. These forms are 5-hydroxy-6-methylpyridine-3,4-dicarboxylate and 5-oxido-6-methylpyridinium-3,4-dicarboxylate. Research in this area delves into the factors influencing the equilibrium between these tautomers and their impact on the overall properties of the molecule.

Potential Applications in Drug Discovery:

The pyridinedicarboxylate scaffold, present in 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid, is a common structural motif found in various biologically active compounds []. This has led to investigations exploring the potential of this molecule or its derivatives as lead structures for drug discovery.

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid is a pyridinecarboxylic acid characterized by its hydroxyl and carboxyl functional groups. This compound is a derivative of cinchomeronic acid and is classified as a monohydroxypyridine. Its molecular formula is C_8H_9O_5N, and it has a molecular weight of approximately 185.16 g/mol. The compound exhibits a complex structure that allows for various chemical interactions and biological activities, making it a subject of interest in both organic chemistry and pharmacology .

HMPD itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor to vitamin B6, which plays a crucial role in various cellular processes. Vitamin B6 acts as a coenzyme for over 100 enzymes involved in amino acid metabolism, neurotransmitter synthesis, and carbohydrate and lipid metabolism [].

- Decarboxylation: Under certain conditions, the carboxyl groups can be removed to yield simpler derivatives.

- Esterification: Reacting with alcohols can produce esters, which are often more soluble in organic solvents.

- Reduction: The hydroxyl group can be reduced to yield various alcohol derivatives.

- Oxidation: The compound may also undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or ketones .

Research indicates that 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid exhibits notable biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

- Enzyme Inhibition: The compound may inhibit certain enzymes, which could have implications for metabolic pathways related to diseases such as diabetes and cancer.

- Neuroprotective Effects: Preliminary studies suggest that it may protect neuronal cells from damage, indicating potential applications in neurodegenerative disorders .

Several methods are available for synthesizing 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid:

- Multi-step Synthesis:

- Starting from pyridine derivatives, the synthesis involves multiple steps including methylation and carboxylation.

- Direct Synthesis from Precursors:

- Utilizing specific reagents that can introduce hydroxyl and carboxyl groups directly onto the pyridine ring.

- Biological Synthesis:

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid has various applications across different fields:

- Pharmaceuticals: It is being investigated for its potential therapeutic effects in treating oxidative stress-related diseases.

- Agriculture: The compound may serve as a biopesticide or growth enhancer due to its biological activity.

- Chemical Industry: Used as an intermediate in the synthesis of more complex organic compounds .

Interaction studies reveal that 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid can interact with various biological molecules:

- Protein Binding: Research indicates that it can bind to specific proteins, influencing their activity and stability.

- Metabolic Pathways: It may affect key metabolic pathways by interacting with enzymes involved in energy metabolism and detoxification processes .

Several compounds share structural similarities with 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cinchomeronic Acid | Parent compound; contains similar rings | Precursor to 5-hydroxy derivatives |

| 5-Hydroxy-pyridine-2-carboxylic Acid | Contains hydroxyl and carboxyl groups | Different position of functional groups |

| 6-Methylpyridine-3-carboxylic Acid | Methylated pyridine derivative | Lacks the additional carboxylic group |

| 2-Pyridinecarboxylic Acid | Simpler structure with fewer functional groups | Used in various industrial applications |

The uniqueness of 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid lies in its specific arrangement of hydroxyl and carboxyl groups on the pyridine ring, which enhances its biological activity compared to other similar compounds .